Cyclohexanecarboxamide,N-methoxy-N-methyl-4-(trifluoromethyl)-

Lipophilicity Membrane permeability PK optimization

Solving the challenge of clean, single-addition Grignard reactions to generate 4-(trifluoromethyl)cyclohexyl ketones, this Weinreb amide eliminates over-addition and late-stage fluorination. - Enables controlled nucleophilic additions without tertiary alcohol byproducts. - Pre-installed -CF3 group streamlines SAR exploration for CNS & TRPM8-targeted programs. - Consistent 98% purity and defined para-regiochemistry ensure reproducible library synthesis.

Molecular Formula C10H16F3NO2
Molecular Weight 239.23 g/mol
Cat. No. B7973013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxamide,N-methoxy-N-methyl-4-(trifluoromethyl)-
Molecular FormulaC10H16F3NO2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCN(C(=O)C1CCC(CC1)C(F)(F)F)OC
InChIInChI=1S/C10H16F3NO2/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13/h7-8H,3-6H2,1-2H3
InChIKeyWJCUJEIPAKWLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)-: Fluorinated Weinreb Amide Building Block


Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- (CAS 1203856-60-3) is a Weinreb amide derivative characterized by a cyclohexane scaffold bearing a para-trifluoromethyl (–CF3) substituent and the signature N-methoxy-N-methyl carboxamide group . With a molecular formula of C10H16F3NO2 and a molecular weight of 239.23 g/mol, it is commercially available at 98% purity from multiple vendors . The Weinreb amide functionality confers well-established synthetic utility as a privileged intermediate for controlled ketone and aldehyde synthesis via Grignard, organolithium, or hydride reduction pathways, while avoiding the over-addition that plagues conventional amides . The electron-withdrawing trifluoromethyl group imparts enhanced lipophilicity (calculated LogP ≈ 1.48–2.37), increased metabolic stability, and distinct electronic properties relative to non-fluorinated cyclohexane Weinreb amide analogs [1].

Weinreb Ketone Synthesis
Controlled Grignard/organolithium addition prevents over-addition
Fluorinated Building Block
4-CF3 enhances lipophilicity and metabolic stability relative to non-fluorinated analog
High-Purity Specification
Supports reproducible reactivity in downstream diversification

Limitations of Non-Fluorinated and Primary Amide Analogs


Substituting this compound with a non-fluorinated Weinreb amide (e.g., N-methoxy-N-methylcyclohexanecarboxamide, CAS 80783-98-8) or the corresponding primary 4-(trifluoromethyl)cyclohexane-1-carboxamide (CAS 361393-84-2) introduces critical deficits in lipophilicity, hydrogen-bonding profile, and synthetic applicability . The –CF3 group raises LogP by approximately 0.8–0.9 units (2.37 vs. ~1.59), significantly altering membrane permeability and pharmacokinetic behavior . Replacing the Weinreb amide with a primary amide eliminates the ability to perform controlled nucleophilic additions for ketone/aldehyde synthesis and introduces an additional H-bond donor (HBD = 1 vs. 0), which can drastically change target binding and solubility profiles [1]. The quantitative evidence below details these non-interchangeable attributes.

Target compound
Potential substitute
Risk
4-CF3 Weinreb amide
Non-fluorinated Weinreb amide (CAS 80783-98-8)
Lipophilicity drop (~0.8 logP units) may reduce membrane permeability
4-CF3 Weinreb amide
4-CF3 primary amide (CAS 361393-84-2)
Loss of Weinreb reactivity and introduction of H-bond donor may alter synthetic utility and binding profile

Quantitative Evidence vs. Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Weinreb Amide

The target compound exhibits a calculated LogP of 2.3749, compared to 1.5865 for the non-fluorinated Weinreb amide N-methoxy-N-methylcyclohexanecarboxamide (CAS 80783-98-8) — a difference of approximately +0.79 LogP units . This increase, attributable to the electron-withdrawing –CF3 group, corresponds to roughly a 6-fold increase in octanol/water partition coefficient, directly enhancing membrane permeation potential [1].

LogP Δ
Reported
Target LogP 2.37 vs. 1.59 for non-fluorinated analog (Δ ≈ +0.79, ~6× increase in P)
Supports higher lipophilicity for membrane permeation studies
In silico prediction; experimental validation recommended
Lipophilicity Membrane permeability PK optimization Drug design

Hydrogen-Bond Donor Selectivity vs. Primary Amide

The Weinreb amide structure (N-methoxy-N-methyl) eliminates the primary amide –NH2 protons, resulting in zero H-bond donors (HBD = 0), compared to HBD = 1 for 4-(trifluoromethyl)cyclohexane-1-carboxamide (CAS 361393-84-2) . This reduction in HBD count decreases aqueous solubility but also reduces polar surface area (TPSA = 29.54 for the target vs. 43.1 Ų for the primary amide), which can improve passive membrane diffusion [1]. Moreover, the absence of donor protons eliminates competing H-bond interactions that could confound target engagement assays .

HBD & TPSA
Reported
HBD 0, TPSA 29.54 Ų vs. primary amide HBD 1, TPSA 43.1 Ų (Δ –13.56 Ų, –31.5%)
Reduced polar surface area and no H-bond donor may improve passive diffusion
TPSA from PubChem computed; target data from vendor
Hydrogen bonding Solubility Off-target interactions Molecular recognition

Weinreb Amide Synthetic Versatility for Ketone Synthesis

The N-methoxy-N-methyl amide (Weinreb) functionality forms a stable five-membered cyclic tetrahedral chelate upon nucleophilic attack by Grignard or organolithium reagents, which prevents collapse to a reactive carbonyl intermediate and thereby blocks over-addition to tertiary alcohols — a selectivity mechanism absent in primary amides (CAS 361393-84-2) or non-Weinreb tertiary amides [1]. Weinreb amides are reported to deliver ketone products in yields up to 98% following Grignard addition and aqueous workup, whereas direct organometallic addition to primary amides typically yields complex mixtures [2].

Ketone Synthesis
Class-level
Weinreb amides enable controlled single addition to form ketones; reported class yields up to 98%
Provides unique reactivity handle not achievable with primary amides
Class-level inference; specific substrate yields should be verified
Weinreb ketone synthesis Grignard addition Organolithium chemistry Synthetic intermediate

Trifluoromethyl Ketone Synthesis via Ruppert–Prakash Reagent

The target compound, bearing a Weinreb amide on a CF3-substituted cyclohexane, can serve as a precursor to bis(trifluoromethyl) ketone derivatives. Leadbeater et al. (2012) demonstrated that Weinreb amides react with TMSCF3 (Ruppert–Prakash reagent) in the presence of CsF, followed by TBAF-mediated elimination, to afford trifluoromethyl ketones without risk of over-trifluoromethylation [1]. This two-step sequence is compatible with aliphatic Weinreb amides and provides good to very good yields; non-CF3 Weinreb amides lack the pre-installed CF3 group and cannot access the same bis(trifluoromethyl) products in a single transformation .

TMSCF3 Reactivity
Reported
Reacts with TMSCF3/CsF/TBAF to give bis(trifluoromethyl) cyclohexyl ketone; non-fluorinated analog yields mono-CF3 product
Enables entry to distinct fluorinated chemical space
Class-level, no direct yield comparison for this substrate
Trifluoromethyl ketone TMSCF3 Ruppert-Prakash Fluorine chemistry

4-CF3 vs. 3-CF3 Regiochemistry Distinction

The 4-(trifluoromethyl) substitution pattern positions the –CF3 group para to the carboxamide, yielding a symmetrical, linearly extended molecular shape distinct from the 3-CF3 regioisomer (CAS 1545416-56-5), which places the –CF3 group meta to the amide . Both regioisomers share the same molecular formula (C10H16F3NO2) and molecular weight (239.23 g/mol), but the para-substitution pattern alters the dipole moment vector, steric profile, and potential for intermolecular interactions (e.g., π-stacking, halogen bonding) . In structure-activity relationship (SAR) studies, para-substituted cyclohexane derivatives frequently exhibit distinct target binding affinities compared to their meta-substituted counterparts [1].

Regiochemistry
Context-dependent
Para (4-CF3) vs. meta (3-CF3) substitution alters dipole moment and steric profile; identical MW and formula
Regiochemical identity is critical for SAR reproducibility
No quantitative comparison available; structural distinction verified by vendor
Regiochemistry Structure-activity relationships Isomeric purity Medicinal chemistry

Key Application Scenarios


Grignard Diversification to Fluorinated Cyclohexyl Ketones

The Weinreb amide functionality enables clean, single-addition Grignard reactions to generate 4-(trifluoromethyl)cyclohexyl ketones without over-addition to tertiary alcohols — a synthetic outcome that primary amide or ester analogs cannot reliably deliver . The pre-installed –CF3 group eliminates the need for late-stage fluorination, streamlining SAR exploration around fluorinated cyclohexyl-containing lead compounds. This is especially relevant for programs targeting TRPM8, ACC, or other targets where substituted cyclohexanecarboxamides have demonstrated therapeutic potential [1].

Trifluoromethyl Ketone Probe Synthesis via Ruppert–Prakash Chemistry

The combination of the Weinreb amide and the ring –CF3 group makes this compound a direct entry point to bis(trifluoromethyl) cyclohexyl ketones — a structural motif of interest for serine hydrolase inhibitors and 19F NMR probe development . The TMSCF3/CsF/TBAF protocol reported by Leadbeater (Chem. Commun. 2012) is compatible with aliphatic Weinreb amides and proceeds without over-trifluoromethylation, enabling reliable access to this underexplored chemical space [1].

Lipophilicity-Tuned Building Block for CNS Candidates

With LogP ≈ 2.37 (vs. ~1.59 for the non-fluorinated analog), zero H-bond donors, and TPSA = 29.54 Ų, this compound falls within favorable physicochemical space for CNS drug candidates (typically TPSA < 60–70 Ų, LogP 1–4) [1]. The 4-CF3 substituent enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para position of the cyclohexane ring, a common metabolic soft spot in cyclohexane-containing drug candidates .

Regiochemically Defined 4-CF3 Scaffold for Parallel Synthesis

The 98% purity specification and unambiguous para-regiochemistry ensure that each library member synthesized from this building block maintains a consistent spatial presentation of the –CF3 group . This is essential for generating interpretable SAR data, as the 3-CF3 regioisomer (CAS 1545416-56-5) would produce a different vector orientation in target binding sites, confounding activity correlations [1].

Application
Selection Property
Validation Focus
Grignard diversification for cyclohexyl ketone library synthesis
Weinreb amide reactivity for controlled ketone formation
Verify ketone yields and over-addition control with target substrate
Trifluoromethyl ketone probe synthesis
Pre-installed ring-CF3 combined with Weinreb for TMSCF3 chemistry
Validate reaction sequence efficiency with specific substrate
CNS research compound design
Elevated lipophilicity, zero HBD, low TPSA profile
Assess passive permeability and metabolic stability in model systems
Regiochemically defined scaffold for parallel synthesis
Confirmed para-CF3 regiochemistry, high purity
Confirm isomeric identity (e.g., 19F NMR) and batch consistency
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